![molecular formula C21H17BrN4OS2 B2608291 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207023-09-3](/img/structure/B2608291.png)
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4OS2 and its molecular weight is 485.42. The purity is usually 95%.
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Biological Activity
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound notable for its structural features, including an imidazole ring and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H22BrN3OS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The imidazole ring contributes to its diverse biological activities, while the thiazole moiety is known for its role in various therapeutic applications.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
1. Antitumor Activity
Studies indicate that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of thiazoles and imidazoles have been shown to possess cytotoxic effects against various cancer cell lines. The compound's interaction with specific cellular pathways may enhance its efficacy as an anticancer agent .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also exhibit comparable effects .
3. Analgesic Effects
Preliminary studies suggest that this compound could have analgesic properties, making it a candidate for pain management therapies. The mechanism of action likely involves modulation of pain signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Target Enzymes and Receptors:
- The imidazole ring can coordinate with metal ions in enzymatic active sites.
- The thiazole moiety may interact with receptors involved in pain perception and cancer cell proliferation.
Biochemical Pathways:
Research indicates that the compound may influence multiple signaling pathways, including those related to apoptosis in cancer cells and inflammatory responses in microbial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS2/c22-17-8-6-16(7-9-17)18-12-24-21(26(18)13-15-4-2-1-3-5-15)29-14-19(27)25-20-23-10-11-28-20/h1-12H,13-14H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJFSSJMKAQSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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